(3-Chlorophenylethynyl)trimethylsilane
Overview
Description
(3-Chlorophenylethynyl)trimethylsilane, also known as TMS-3-CPAE, is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Scientific Research Applications
Dielectric Thin Films and Low-K Dielectrics
Trimethylsilane derivatives, including compounds similar to (3-Chlorophenylethynyl)trimethylsilane, are utilized in the deposition of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD) processes. These films are critical in microelectronic engineering, where they serve as intermetal dielectrics in advanced device multilevel metal interconnection schemes. The utilization of trimethylsilane derivatives enables the deposition of low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, offering improved circuit performance due to their reduced dielectric constants (Loboda, 1999).
Electrochemical Silylation
The electrochemical silylation of phenylacetylene, facilitated by chlorotrimethylsilane, results in the formation of silylated ethynyl and ethenyl derivatives. This process demonstrates the versatility of trimethylsilane derivatives in organic synthesis, particularly in the modification of acetylenic compounds. The reaction conditions can be adjusted to yield either mono- or disilylated products, highlighting the controllability and adaptability of trimethylsilane derivatives in synthetic chemistry (Jouikov & Salaheev, 1996).
Coupling Reactions of Alkynylsilanes
Trimethylsilane derivatives are key reagents in the coupling reactions of alkynylsilanes mediated by copper(I) salts. These reactions provide novel syntheses of conjugate diynes and disubstituted ethynes, offering a broad range of applications in the synthesis of complex organic molecules. The process involves the homo-coupling of 1-trimethylsilylalkyne to yield symmetrical 1,3-butadiynes and the coupling with aryl triflates and chlorides to produce diarylethynes. This highlights the role of trimethylsilane derivatives in facilitating complex coupling reactions that are foundational in organic synthesis and pharmaceutical research (Nishihara et al., 2000).
Organosilicon Building Blocks in Synthesis
Organosilicon compounds containing trimethylsilane groups serve as versatile building blocks in synthetic chemistry. These compounds are pivotal in creating functionalized materials, including polysiloxanes with immobilized propylamine, diethylpropylamine, and trimethylpropylammonium systems. The synthesis of these materials through hydrolytic condensation demonstrates the utility of trimethylsilane derivatives in the preparation of silicon-containing heterocycles. Such materials have potential applications in a wide range of fields, including biomaterials, coatings, and as ligands in catalysis (Geyer et al., 2015).
properties
IUPAC Name |
2-(3-chlorophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJIDSXBAHIDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399491 | |
Record name | (3-Chlorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
227936-62-1 | |
Record name | (3-Chlorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chlorophenylethynyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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